1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexylpiperazine moiety attached to a phenylethanone backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone typically involves the reaction of cyclohexylpiperazine with phenylethanone under specific conditions. One common method includes:
Cyclohexylpiperazine Synthesis: Cyclohexylamine reacts with piperazine in the presence of a suitable catalyst.
Phenylethanone Attachment: The cyclohexylpiperazine is then reacted with phenylethanone using a condensation reaction, often facilitated by an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, introducing different functional groups.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
1-(4-Cycl
Properties
Molecular Formula |
C18H26N2O |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1,3-4,7-8,17H,2,5-6,9-15H2 |
InChI Key |
NDPCXSSCMJTKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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